molecular formula C5H11NO2 B1322750 (3S,4S)-piperidine-3,4-diol CAS No. 39640-71-6

(3S,4S)-piperidine-3,4-diol

Cat. No. B1322750
CAS RN: 39640-71-6
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-WHFBIAKZSA-N
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Description

Synthesis Analysis

This involves a detailed examination of how the compound is synthesized, including the starting materials, reaction conditions, catalysts, and yields. It may also involve a discussion of alternative synthesis routes and their advantages and disadvantages .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity. It may also involve computational studies to predict these properties .

Scientific Research Applications

Chemistry and Pharmacology of Stereoisomers

The chemistry and pharmacology of various stereoisomers, including those of (3S,4S)-piperidine-3,4-diol, are of significant interest. For instance, ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers have been studied extensively. The stereochemistry plays a critical role in the biological properties, including binding affinity, potency, efficacy, and intrinsic efficacy at opioid receptors. Such stereoisomers are valuable molecular probes for investigating receptor-mediated phenomena, helping to elucidate molecular bases for ligand-receptor interaction parameters (Brine et al., 1997).

Synthesis and Drug Discovery

Spiropiperidines, including those related to (3S,4S)-piperidine-3,4-diol, are increasingly popular in drug discovery programs. Their synthesis has been a focal point of research, highlighting methodologies for constructing various spiropiperidine types. This interest is partly due to their presence in the three-dimensional chemical space which is pertinent to medicinal chemistry. The synthesis strategies are diverse, encompassing the formation of the spiro-ring on preformed piperidine rings and vice versa. Such compounds are crucial for the development of new drugs, exploring new areas of biochemical interaction and potential therapeutic applications (Griggs, Tape, & Clarke, 2018).

Alkaloid Chemistry and Pharmacology

The piperidine group of alkaloids, which includes (3S,4S)-piperidine-3,4-diol, holds significant medicinal importance. The planar structure of the piperidine nucleus allows for various structural modifications, influencing its therapeutic potential. Research in this area aims to produce new therapeutic profiles by incorporating the piperidine nucleus into diverse pharmacophores, exploring its wide-ranging therapeutic applications. This nucleus's biological functions, although examined on a limited scale, present a promising area for clinical applications in drug research (L. Singh et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal .

properties

IUPAC Name

(3S,4S)-piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-piperidine-3,4-diol

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